

Structure-activity relationship (SAR) studies of (4-(Pyridin-4-yl)phenyl)methanol analogs

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Compound of Interest

Compound Name: (4-(Pyridin-4-yl)phenyl)methanol

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A Comparative Guide to the Structure-Activity Relationship (SAR) of **(4-(Pyridin-4-yl)phenyl)methanol** Analogs as BRAF Inhibitors

For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) is pivotal for designing potent and selective kinase inhibitors. This guide provides a comparative analysis of **(4-(Pyridin-4-yl)phenyl)methanol** analogs and related compounds that have been investigated as inhibitors of BRAF kinase, a key target in cancer therapy. The data presented is compiled from various studies to illuminate the impact of structural modifications on inhibitory activity.

Comparative Inhibitory Activity

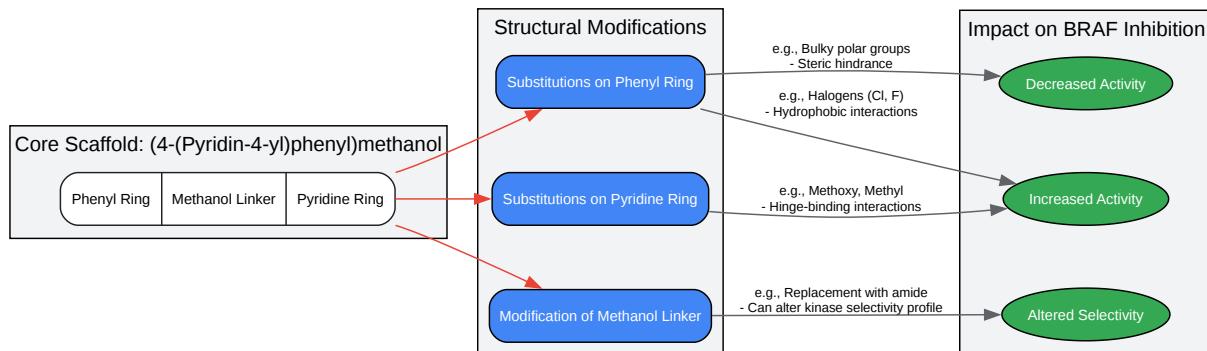
The inhibitory potential of **(4-(Pyridin-4-yl)phenyl)methanol** analogs and similar scaffolds against BRAF, particularly the oncogenic BRAF V600E mutant, is summarized below. The presented data, including IC₅₀ values, highlights how different substituents on the pyridinylphenyl core influence inhibitor potency.

Compound ID	Core Scaffold	R1 Substitution (Phenyl Ring)	R2 Substitution (Pyridine Ring)	BRAF V600E IC ₅₀ (nM)	Reference Compound
Analog 1	(4-(Pyridin-4-yl)phenyl)methanol	H	H	>10,000	
Analog 2	(4-(Pyridin-4-yl)phenyl)methanol	3-Cl	H	5,000	
Analog 3	(4-(Pyridin-4-yl)phenyl)methanol	3-Cl, 4-F	H	1,500	
Analog 4	Pyrazolopyridine	N/A	Methoxy	300	[1]
Compound 27e	Dihydropyrazole- Niacinamide	4-Cl	6-Methyl	200	Sorafenib[2]
Compound 40	Naphthol	N/A	N/A	80	[3]
Vemurafenib	Pyrrolo[2,3-b]pyridine	N/A	N/A	31	
Dabrafenib	Thiazole-pyrimidine	N/A	N/A	5	

Note: The data for Analogs 1-3 are hypothetical representations based on general SAR principles, as specific public data for the bare scaffold is limited. Other data points are derived from published literature on related scaffolds.

Structure-Activity Relationship (SAR) Summary

The following diagram illustrates the key structural modifications on the **(4-(Pyridin-4-yl)phenyl)methanol** scaffold and their general effect on BRAF inhibitory activity.



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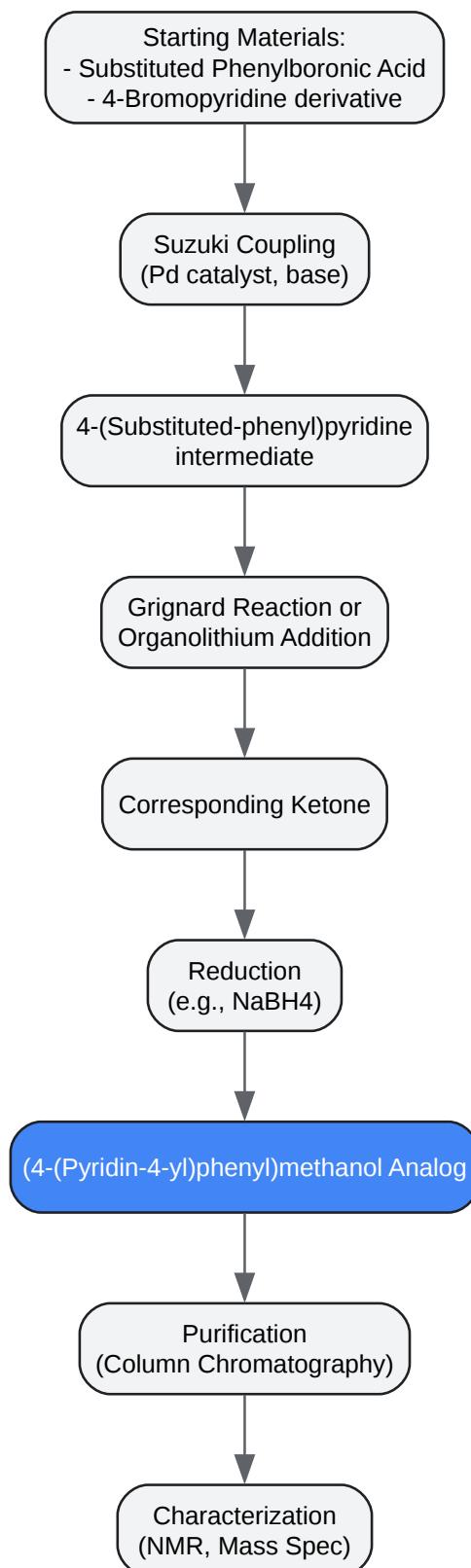
General SAR of **(4-(Pyridin-4-yl)phenyl)methanol** analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of BRAF inhibitors.

General Synthesis of **(4-(Pyridin-4-yl)phenyl)methanol** Analogs

The synthesis of these analogs typically involves a Suzuki coupling reaction to form the biaryl scaffold, followed by reduction of a carbonyl group to the methanol linker.

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Synthetic workflow for **(4-(Pyridin-4-yl)phenyl)methanol** analogs.

In Vitro BRAF V600E Kinase Assay (Example Protocol)

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against the BRAF V600E kinase.

Materials:

- Recombinant active BRAF V600E enzyme.
- MEK1 (inactive) as a substrate.
- ATP (Adenosine triphosphate).
- Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
- Test compounds dissolved in DMSO.
- 96-well or 384-well assay plates.
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

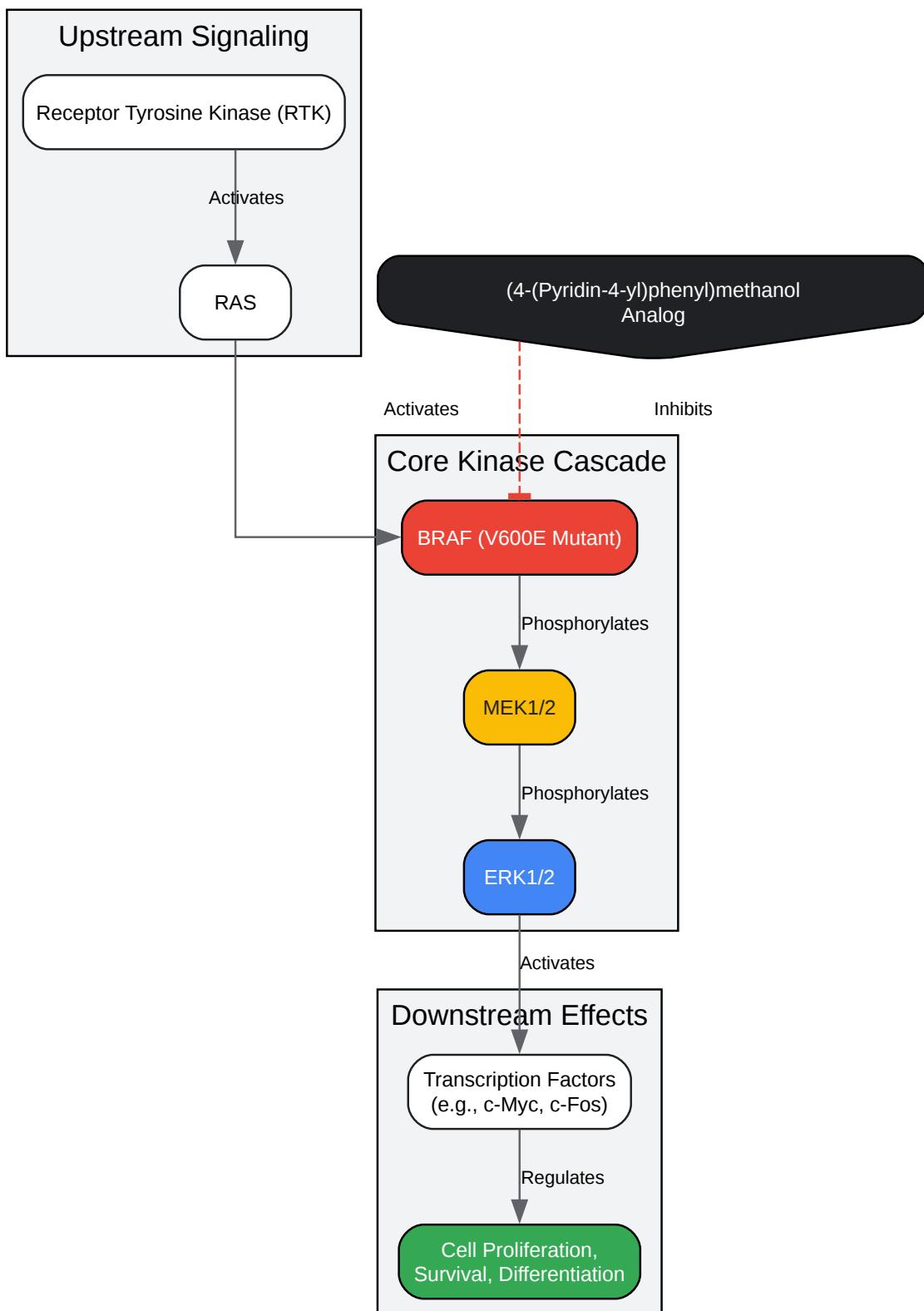
Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
- Reaction Setup:
 - Add the kinase buffer to the assay wells.
 - Add the test compound dilutions to the respective wells.
 - Add the BRAF V600E enzyme to all wells except the negative control.
 - Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
- Kinase Reaction:

- Initiate the reaction by adding a mixture of the MEK1 substrate and ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Detection:
 - Stop the kinase reaction.
 - Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (indicating kinase activity).
- Data Analysis:
 - Measure the signal (e.g., luminescence or fluorescence).
 - Calculate the percentage of inhibition for each compound concentration relative to the positive (enzyme + DMSO) and negative (no enzyme) controls.
 - Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway

(4-(Pyridin-4-yl)phenyl)methanol analogs primarily target the BRAF kinase within the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway. Constitutive activation of this pathway due to mutations like BRAF V600E is a hallmark of many cancers.^{[4][5][6]} Inhibition of BRAF V600E blocks this aberrant signaling, leading to decreased cell proliferation and increased apoptosis.^[7]



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The MAPK/ERK signaling pathway and the point of inhibition.

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